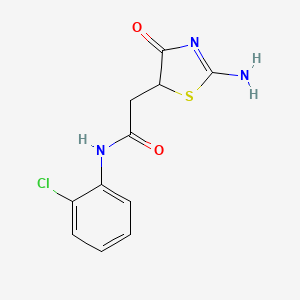
N-(2-Chloro-phenyl)-2-(2-imino-4-oxo-thiazolidin-5-yl)-acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Chloro-phenyl)-2-(2-imino-4-oxo-thiazolidin-5-yl)-acetamide is a useful research compound. Its molecular formula is C11H10ClN3O2S and its molecular weight is 283.73. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-Chloro-phenyl)-2-(2-imino-4-oxo-thiazolidin-5-yl)-acetamide is a compound that belongs to the thiazolidinone class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by various studies and data.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C11H10ClN3O2S
- Molecular Weight : 273.73 g/mol
The compound features a thiazolidinone ring, which is known for its biological significance, particularly in medicinal chemistry.
Anticancer Activity
Numerous studies have evaluated the anticancer potential of thiazolidinone derivatives, including this compound. The cytotoxic effects of this compound were assessed against various cancer cell lines.
Case Study: Cytotoxicity Evaluation
A study reported the synthesis of several thiazolidinone derivatives, including the target compound, and their cytotoxic effects were tested on multiple cancer cell lines such as HeLa (cervical cancer), K562 (leukemia), and MDA-MB-361 (breast cancer). The results indicated that:
These findings suggest that this compound exhibits significant cytotoxicity against these cancer cell lines, indicating its potential as an anticancer agent.
Antimicrobial Activity
Thiazolidinones have also been explored for their antibacterial and antifungal properties. The compound's efficacy against various pathogens was evaluated through Minimum Inhibitory Concentration (MIC) assays.
Antibacterial Activity
In a study assessing the antibacterial properties of thiazolidinone derivatives:
| Pathogen | MIC (mg/mL) | Reference |
|---|---|---|
| Bacillus cereus | 0.23 - 0.70 | |
| Escherichia coli | 0.23 - 0.47 | |
| Staphylococcus aureus | 0.17 - 0.23 |
The results showed that this compound demonstrated notable antibacterial activity against Gram-positive bacteria, particularly Bacillus cereus.
Antifungal Activity
The compound also exhibited antifungal effects:
These findings suggest that this thiazolidinone derivative can be effective against certain fungal infections.
Anti-inflammatory Activity
In addition to its anticancer and antimicrobial properties, thiazolidinones have been investigated for their anti-inflammatory effects. A study highlighted that certain derivatives exhibited significant inhibition of pro-inflammatory markers in macrophages.
The anti-inflammatory activity was attributed to the reduction of reactive oxygen species (ROS) and nitric oxide (NO) levels in RAW264.7 macrophages, suggesting a potential mechanism for its therapeutic application in inflammatory diseases .
特性
IUPAC Name |
2-(2-amino-4-oxo-1,3-thiazol-5-yl)-N-(2-chlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O2S/c12-6-3-1-2-4-7(6)14-9(16)5-8-10(17)15-11(13)18-8/h1-4,8H,5H2,(H,14,16)(H2,13,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVRZMHUNYKIRKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CC2C(=O)N=C(S2)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














